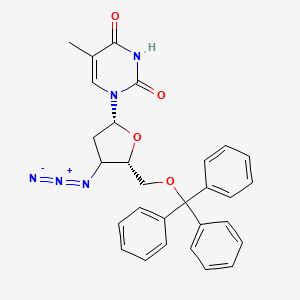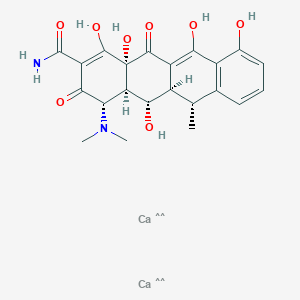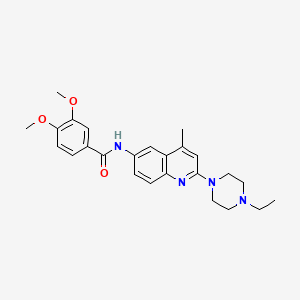
Antitumor agent-83
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-83 is a promising compound in the field of cancer research. It acts as an activator of the pro-apoptotic protein BAX, significantly inhibiting tumor cell proliferation and mediating cell apoptosis through BAX’s conformational activation . This compound has shown robust metabolic stability and an in vitro cytochrome P450 spectrum, making it a valuable candidate for further research and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-83 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Preparation of the core structure through cyclization reactions.
Step 2: Functionalization of the core structure using various reagents and catalysts.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing stringent quality control measures.
化学反応の分析
Types of Reactions: Antitumor agent-83 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
Antitumor agent-83 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the activation of pro-apoptotic proteins and the mechanisms of cell apoptosis.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cancer cell lines.
Industry: Potentially used in the development of new anticancer drugs and therapeutic strategies.
作用機序
The mechanism of action of antitumor agent-83 involves the activation of the pro-apoptotic protein BAX. This activation induces conformational changes in BAX, leading to the release of cytochrome c from the mitochondria and the initiation of the apoptotic pathway . The compound also inhibits the cell cycle in A549 cells, further contributing to its antitumor effects .
類似化合物との比較
Cisplatin: A platinum-containing antitumor agent that forms DNA adducts, leading to apoptosis.
Carboplatin: A derivative of cisplatin with similar mechanisms of action but reduced toxicity.
Oxaliplatin: Another platinum-based compound with a different spectrum of activity and reduced side effects.
Uniqueness of Antitumor Agent-83: this compound is unique in its specific activation of the pro-apoptotic protein BAX, which distinguishes it from other antitumor agents that primarily target DNA or other cellular components . This unique mechanism of action makes it a valuable addition to the arsenal of anticancer therapies.
特性
分子式 |
C29H30N6O2 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
2-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-5-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H30N6O2/c1-33(2)24-17-19-34(20-18-24)28(36)22-13-15-25(16-14-22)35-29(37)27(31-30-23-11-7-4-8-12-23)26(32-35)21-9-5-3-6-10-21/h3-16,24,32H,17-20H2,1-2H3 |
InChIキー |
CWLSSZPUOGCGRF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)


![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)





![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
